![molecular formula C₁₉H₂₁NO₄ B1140263 rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one CAS No. 98769-79-0](/img/no-structure.png)

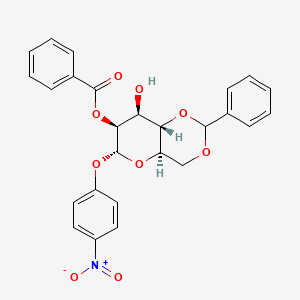

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

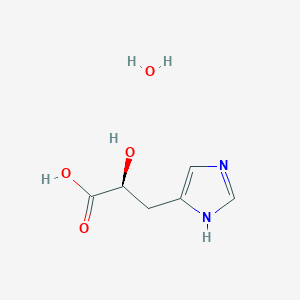

Rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one, also known as EPM, is a synthetic compound that has been used in a variety of scientific research applications. It has been found to have a range of biochemical and physiological effects and has been used as a tool for investigating various biological processes.

Applications De Recherche Scientifique

Polyphenols and Their Benefits

Polyphenols, a major class of semi-water-soluble compounds, have been extensively studied for their health benefits against human diseases. Although "rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one" is not explicitly mentioned, the research on polyphenols suggests a potential framework for studying similar compounds. Polyphenols are known for their antioxidant, anti-inflammatory, cardioprotective, and neuroprotective actions, which could be relevant when considering the biological activities of structurally complex molecules like morpholin-3-ones (Rasouli, Farzaei, & Khodarahmi, 2017).

Analytical Methods for Antioxidant Activity

Given the potential for compounds like "this compound" to exhibit antioxidant properties, understanding the analytical methods used in determining antioxidant activity is critical. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are essential for evaluating the antioxidant potential of new compounds. This approach is relevant for assessing the health benefits and therapeutic potential of novel molecules (Munteanu & Apetrei, 2021).

Applications in Treating Organic Pollutants

The review on the use of enzymatic approaches for the remediation of organic pollutants highlights the potential application of compounds in enhancing the efficiency of pollutant degradation. While "this compound" is not directly discussed, the framework for using chemical compounds in environmental remediation provides an avenue for exploring its utility in similar contexts (Husain & Husain, 2007).

Morpholine Derivatives in Pharmaceutical Research

The review on morpholine and pyrans derivatives outlines the broad spectrum of pharmacological activities associated with morpholine derivatives. This includes their role in the design of compounds with diverse pharmacological activities. Such a review indicates the importance of structural features like the morpholine ring in medicinal chemistry and drug design, suggesting potential research applications for "this compound" (Asif & Imran, 2019).

Mécanisme D'action

The mechanism of action of “rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one” and similar compounds has been explored in several studies . For instance, one study discussed the mechanism of optical resolutions via diastereoisomeric salt formation . Another study discussed the mechanism of action of reboxetine analogs in the context of imaging the norepinephrine transporter with positron emission tomography .

Orientations Futures

The future directions in the study of “rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to better understand their safety and hazards, and to develop new applications for these compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one involves the reaction of 2-ethoxyphenol with benzyl bromide to form α-(2-ethoxyphenoxy)benzyl bromide. This intermediate is then reacted with morpholine to form rel-(2R,3R)-6-[α-(2-ethoxyphenoxy)benzyl]morpholin-3-one.", "Starting Materials": [ "2-ethoxyphenol", "benzyl bromide", "morpholine" ], "Reaction": [ "Step 1: 2-ethoxyphenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form α-(2-ethoxyphenoxy)benzyl bromide.", "Step 2: α-(2-ethoxyphenoxy)benzyl bromide is then reacted with morpholine in the presence of a base such as sodium hydride to form rel-(2R,3R)-6-[α-(2-ethoxyphenoxy)benzyl]morpholin-3-one." ] } | |

Numéro CAS |

98769-79-0 |

Formule moléculaire |

C₁₉H₂₁NO₄ |

Poids moléculaire |

327.37 |

Synonymes |

(6R)-rel-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; (R*,R*)-(+/-)-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; _x000B_6-[(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)